molecular formula C22H26N2O4*HCl B613356 H-L-Dap(fmoc)-otbu CAS No. 291529-78-7

H-L-Dap(fmoc)-otbu

Cat. No. B613356
M. Wt: 382,45*36,45 g/mole
InChI Key:
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Description

“H-L-Dap(fmoc)-otbu” seems to be a type of amino acid derivative used in peptide synthesis . It’s related to "N-alpha-Benzyloxycarbonyl-N-beta-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid" .


Molecular Structure Analysis

The molecular structure of these compounds typically includes an amino acid backbone with various functional groups attached. For example, “N-alpha-Benzyloxycarbonyl-N-beta-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid” has a molecular weight of 460.49 g/mol .


Chemical Reactions Analysis

These compounds are often used in peptide synthesis, where they can react with other amino acids to form peptides . The specific reactions involving “H-L-Dap(fmoc)-otbu” were not found.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “N-alpha-Benzyloxycarbonyl-N-beta-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid” is a solid at room temperature .

Safety And Hazards

These compounds can pose various safety hazards. For example, “N-alpha-Benzyloxycarbonyl-N-beta-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid” is classified as a self-reactive substance .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZCRQHFXJCDY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-L-Dap(fmoc)-otbu

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